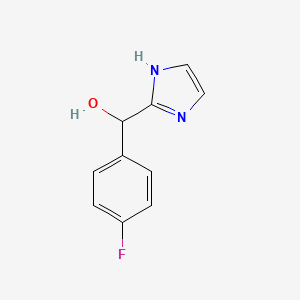

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(1H-imidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWKGWHVDWLNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NC=CN2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-00-9 | |

| Record name | (4-fluorophenyl)(1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols: Synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol from 4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of Aryl(imidazol-2-yl)methanols

Aryl(imidazol-2-yl)methanol scaffolds are of considerable interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The imidazole moiety, a key structural feature in many natural products and pharmaceuticals, is known to participate in hydrogen bonding and metal coordination, making it a valuable pharmacophore. The introduction of a fluorinated phenyl group can further enhance the pharmacological properties of these molecules by improving metabolic stability, binding affinity, and bioavailability. The target molecule, (4-fluorophenyl)(1H-imidazol-2-yl)methanol, serves as a key intermediate for the synthesis of a diverse range of potential therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol from 4-fluorobenzaldehyde. The described methodology is designed to be robust and reproducible, offering researchers a reliable pathway to access this important building block.

Chemical Principles and Mechanistic Insights

The synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol from 4-fluorobenzaldehyde is achieved through a multi-step process that leverages the principles of organometallic chemistry and protecting group strategies. Direct deprotonation of the C2-proton of imidazole is challenging due to the acidity of the N-H proton (pKa ≈ 14.5). Therefore, a protection-deprotonation-reaction-deprotection sequence is employed to ensure regioselective functionalization at the C2 position.

The chosen synthetic strategy involves three key stages:

-

N-Protection of Imidazole: The acidic N-H proton of imidazole is first protected to prevent it from interfering with the subsequent C2-lithiation step. The trityl (triphenylmethyl) group is an excellent choice for this purpose as it is bulky, effectively directing the deprotonation to the C2 position, and can be readily removed under mild acidic conditions.

-

Regioselective C2-Lithiation and Nucleophilic Addition: The C2-proton of N-tritylimidazole is significantly more acidic than the other ring protons, allowing for its selective abstraction by a strong organolithium base, such as n-butyllithium (n-BuLi). This generates a highly reactive 2-lithio-N-tritylimidazole intermediate. This nucleophilic species then readily attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde in a classic nucleophilic addition reaction, forming the corresponding lithium alkoxide.

-

Deprotection: The final step involves the removal of the N-trityl protecting group under mild acidic conditions to yield the desired (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

This strategic approach ensures a high-yielding and regioselective synthesis, providing a clear and efficient route to the target molecule.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and reacts violently with water. All manipulations involving n-butyllithium must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[1][2][3] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[4]

-

4-Fluorobenzaldehyde is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.[5][6][7][8]

-

Formic acid is corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Always work in a well-ventilated area and have appropriate spill containment materials readily available.

Protocol 1: Synthesis of 1-Trityl-1H-imidazole

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (5.0 g, 73.4 mmol) and triethylamine (11.2 mL, 80.7 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Trityl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of trityl chloride (21.5 g, 77.1 mmol) in 50 mL of anhydrous DCM dropwise from the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of water. Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-trityl-1H-imidazole as a white solid.

Protocol 2: Synthesis of (4-fluorophenyl)(1-trityl-1H-imidazol-2-yl)methanol

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1-trityl-1H-imidazole (10.0 g, 32.2 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 22.2 mL, 35.5 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting orange-red solution at -78 °C for 1 hour.

-

Nucleophilic Addition: Add a solution of 4-fluorobenzaldehyde (4.0 g, 32.2 mmol) in 30 mL of anhydrous THF dropwise from the dropping funnel, again maintaining the internal temperature below -70 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 1 hour.

-

Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-fluorophenyl)(1-trityl-1H-imidazol-2-yl)methanol. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 3: Deprotection to Yield (4-fluorophenyl)(1H-imidazol-2-yl)methanol

-

Deprotection: Dissolve the crude (4-fluorophenyl)(1-trityl-1H-imidazol-2-yl)methanol from the previous step in 50 mL of 90% aqueous formic acid.

-

Reaction: Stir the solution at room temperature for 2 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Formic Acid: Remove the formic acid under reduced pressure. Co-evaporate the residue with toluene (3 x 30 mL) to remove residual formic acid.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane and add it to a vigorously stirred solution of diethyl ether to precipitate the triphenylmethanol byproduct. Filter off the solid triphenylmethanol.

-

Final Product Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford (4-fluorophenyl)(1H-imidazol-2-yl)methanol as a solid.

Characterization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol

The successful synthesis of the target molecule should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.0-12.5 (br s, 1H, NH), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 7.0 (s, 1H, Imidazole C4-H), 6.8 (s, 1H, Imidazole C5-H), 6.0-6.2 (d, 1H, CH-OH), 5.8 (s, 1H, CH-OH). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.5 (d, J=245 Hz, C-F), 148.0 (Imidazole C2), 140.0 (Ar-C), 128.5 (d, J=8 Hz, Ar-CH), 122.0 (Imidazole C4/C5), 115.0 (d, J=21 Hz, Ar-CH), 65.0 (CH-OH). |

| Mass Spectrometry (ESI+) | m/z: 193.07 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

-

Low yield in the lithiation step: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The n-butyllithium should be titrated prior to use to determine its exact concentration.

-

Incomplete deprotection: If TLC indicates the presence of starting material after the specified reaction time, the reaction can be gently warmed or the reaction time extended.

-

Purification challenges: Imidazole derivatives can sometimes be challenging to purify by column chromatography due to their basicity. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape and reduce tailing on silica gel. Alternatively, purification via acid-base extraction can be employed.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methanol, a valuable building block in drug discovery and development. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this key intermediate for their research endeavors. The provided characterization data will aid in the verification of the final product, ensuring the integrity of subsequent synthetic steps.

References

- Vertex AI Search. nbutyl lithium safety - YouTube. Accessed February 13, 2026.

- Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Accessed February 13, 2026.

- ChemicalBook. n-Butyllithium-Hazard and Toxicity. Published September 6, 2019.

- ChemicalBook.

- Sdfine. 4-fluorobenzaldehyde. Accessed February 13, 2026.

- Apollo Scientific. n-Butyllithium 2.5M solution in hexanes. Accessed February 13, 2026.

- ChemicalBook.

- ChemicalBook. 4-Fluorobenzaldehyde(459-57-4)MSDS Melting Point Boiling Density Storage Transport. Accessed February 13, 2026.

- CDH Fine Chemical. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed February 13, 2026.

- Benchchem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Accessed February 13, 2026.

- Vedejs E, Klapars A, Warner DL, Weiss AH. Reductive deprotection of N-tritylaziridines. J Org Chem. 2001;66(22):7542-7546.

- Google Patents. N-trityl-imidazoles and their production. Accessed February 13, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 5. Reductive deprotection of N-tritylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for (4-Fluorophenyl)(1H-imidazol-2-yl)methanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Fluorophenyl)(1H-imidazol-2-yl)methanol in Medicinal Chemistry

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the convergence of three critical pharmacophoric elements within a single, versatile molecule: a fluorinated phenyl ring, an imidazole core, and a reactive methanol moiety. The imidazole ring is a ubiquitous feature in numerous biologically active compounds, including many antifungal agents where it plays a crucial role in coordinating to the heme iron of cytochrome P450 enzymes.[1][2] The 4-fluorophenyl group often enhances metabolic stability and binding affinity of drug candidates through favorable electronic and lipophilic interactions. The primary alcohol functionality serves as a convenient handle for subsequent synthetic transformations, allowing for the facile construction of more complex molecular architectures.

These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol as a pharmaceutical intermediate, with a focus on its potential application in the synthesis of azole antifungal agents.

Physicochemical Properties

A summary of the key physicochemical properties of (4-fluorophenyl)(1H-imidazol-2-yl)methanol and a related compound are presented below for reference.

| Property | Value (Predicted/Reported for Related Compounds) | Reference |

| Molecular Formula | C₁₀H₉FN₂O | N/A |

| Molecular Weight | 192.19 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (Expected) | [3] |

| Melting Point | 65 - 67 °C (for a related isomer) | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | N/A |

| pKa | ~6-7 (imidazole NH), ~14-15 (alcohol OH) (Estimated) | N/A |

Synthesis Protocol: A LLogical Approach Based on the Debus-Radziszewski Imidazole Synthesis

The synthesis of 2-substituted imidazoles is classically achieved through the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] A plausible and efficient route to (4-fluorophenyl)(1H-imidazol-2-yl)methanol involves a two-step process: the initial formation of the corresponding 2-acylimidazole followed by its reduction.

Part 1: Synthesis of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone

This step involves the condensation of glyoxal, 4-fluorobenzaldehyde, and ammonia.

Figure 1: Synthetic scheme for (4-Fluorophenyl)(1H-imidazol-2-yl)methanone.

Materials:

-

Glyoxal (40% solution in water)

-

4-Fluorobenzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glyoxal (1.1 eq), 4-fluorobenzaldehyde (1.0 eq), and a significant excess of ammonium acetate (e.g., 10 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude (4-fluorophenyl)(1H-imidazol-2-yl)methanone.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part 2: Reduction to (4-Fluorophenyl)(1H-imidazol-2-yl)methanol

The carbonyl group of the synthesized methanone is then reduced to the desired methanol.

Figure 2: Reduction of the intermediate methanone to the final product.

Materials:

-

(4-Fluorophenyl)(1H-imidazol-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

Protocol:

-

Dissolve the purified (4-fluorophenyl)(1H-imidazol-2-yl)methanone (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Pharmaceutical Synthesis: A Key Intermediate for Azole Antifungals

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol is a valuable precursor for the synthesis of complex azole antifungal agents. The hydroxyl group can be readily converted into a leaving group (e.g., a tosylate or mesylate) or used in nucleophilic substitution reactions to build the intricate side chains characteristic of many modern antifungal drugs. A prominent example of a therapeutic class where this intermediate is highly relevant is in the synthesis of triazole antifungals like posaconazole and fluconazole.[5][6]

Illustrative Synthetic Application: Towards a Triazole Antifungal Core

The following protocol outlines a general procedure for the conversion of (4-fluorophenyl)(1H-imidazol-2-yl)methanol to a key triazole-containing intermediate, demonstrating its utility in drug synthesis.

Figure 3: Workflow for the synthesis of a triazole-containing intermediate.

Protocol:

-

Activation of the Hydroxyl Group:

-

Dissolve (4-fluorophenyl)(1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tosylated intermediate.

-

-

Nucleophilic Substitution with 1,2,4-Triazole:

-

In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with sodium hydride in anhydrous DMF.

-

Add the crude tosylated intermediate dissolved in anhydrous DMF to the solution of the triazole salt.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure and purify the resulting triazole derivative by column chromatography.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically as multiplets in the range of 7.0-7.8 ppm. The protons of the imidazole ring will appear as singlets or doublets between 7.0 and 8.0 ppm. The methine proton of the methanol group will be a singlet around 5.5-6.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The imidazole carbons will resonate in the 115-145 ppm region. The methine carbon of the methanol group will appear around 60-70 ppm.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and reaction monitoring.

Typical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium acetate).[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[1]

-

Column Temperature: 25-30 °C

Protocol for HPLC Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a suitable diluent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and make up to the mark.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][8]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

References

-

Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2022). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 27(19), 6533. [Link]

- Khare, A., Shrivastava, S., Babu, R. H., Priya, Raxit, V., Bhopale, N. M., Ughade, S. S., & Gangwar, P. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s).

- Siddiqui, S. A., Narkhede, U. C., Palimkar, S. S., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2005). Room temperature ionic liquid (RTIL) promoted one-pot synthesis of 2,4,5-trisubstituted- and 1,2,4,5-tetrasubstituted-1H-imidazoles. Tetrahedron, 61(14), 3539-3546.

- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (2025). Benchchem.

-

Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

-

Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]

- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (2020). Journal of Instrumental Analysis.

- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2007). Acta Poloniae Pharmaceutica - Drug Research.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). Benchchem.

- Marcinkowska, M., Fajkis-Zajączkowska, N., Szafrańska, K., Jończyk, J., Siwek, A., Mordyl, B., ... & Kolaczkowski, M. (2022). 2-(4-Fluorophenyl)-1H-benzo [d] imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(10), 1547-1563.

- Fisher Scientific. (2023). SAFETY DATA SHEET - [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Imidazol-4-ylmethanol hydrochloride.

- Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET - 2-(4-Chlorophenyl)-1H-benzoimidazole.

- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). Molecules.

- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz

- 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2000). Molecules.

- US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative. (1983).

- Triazole antifungal agents. (1985).

- CN104098453A - Synthetic method for 4-fluorobenzaldehyde. (2014).

- CN1488630A - Method for preparing triazole antifungal agent. (2004).

Sources

- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. fishersci.ie [fishersci.ie]

- 4. researchgate.net [researchgate.net]

- 5. US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative - Google Patents [patents.google.com]

- 6. PH18933A - Triazole antifungal agents - Google Patents [patents.google.com]

- 7. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 8. fishersci.com [fishersci.com]

protection and deprotection of imidazole in (4-fluorophenyl)(1H-imidazol-2-yl)methanol

An in-depth guide to the strategic protection and deprotection of the imidazole moiety in (4-fluorophenyl)(1H-imidazol-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and comparative data to facilitate efficient and selective chemical transformations.

Introduction: The Strategic Imperative for Imidazole Protection

(4-fluorophenyl)(1H-imidazol-2-yl)methanol is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of antifungal agents, kinase inhibitors, and other therapeutic molecules. The molecule possesses three key reactive sites: the secondary alcohol, the N-1 nitrogen of the imidazole ring, and the N-3 nitrogen. The imidazole N-H proton is acidic (pKa ≈ 14.5) and the N-3 nitrogen is basic and nucleophilic. This inherent reactivity can lead to undesirable side reactions during subsequent synthetic steps, such as O-alkylation, acylation, or oxidation of the alcohol.

To achieve regioselectivity and prevent the formation of complex product mixtures, a protection-deprotection strategy for the imidazole nitrogen is paramount. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable (inert) to the reaction conditions planned for other parts of themolecule.

-

Easy to remove selectively in high yield under conditions that do not affect the rest of the molecule.[1]

This guide focuses on two of the most effective and widely used protecting groups for the imidazole ring: the sterically demanding Trityl (Tr) group and the versatile tert-Butoxycarbonyl (Boc) group.

Section 1: Trityl (Tr) Group Protection and Deprotection

The triphenylmethyl (Trityl) group is an excellent choice for protecting the imidazole nitrogen, particularly when subsequent reactions are to be performed under basic or neutral conditions. Its significant steric bulk provides substantial shielding of the protected nitrogen atom.[2]

Rationale for Using the Trityl Group

-

Acid Lability: The Trityl group is highly sensitive to acidic conditions, allowing for its removal with mild acids like trifluoroacetic acid (TFA) or formic acid, often at room temperature.[2][3][4] This facile cleavage is driven by the formation of the highly stable trityl cation.[5]

-

Orthogonality: It is robust under basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups.[2] This stability is crucial when performing reactions such as ester saponification or reactions involving organometallic reagents.

-

Steric Hindrance: The three phenyl rings offer significant steric hindrance, which can direct reactions to other sites of the molecule.[2]

Experimental Protocols

Protocol 1: N-Tritylation of (4-fluorophenyl)(1H-imidazol-2-yl)methanol

This protocol details the introduction of the Trityl group using trityl chloride and a non-nucleophilic base to scavenge the HCl byproduct.

-

Materials:

-

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a solution of (4-fluorophenyl)(1H-imidazol-2-yl)methanol (1.0 equiv.) in anhydrous DCM, add triethylamine (1.2 equiv.).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride (1.1 equiv.) portion-wise over 5-10 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-trityl-(4-fluorophenyl)(1H-imidazol-2-yl)methanol.

-

Protocol 2: Deprotection of the N-Trityl Group

This protocol describes the acid-catalyzed cleavage of the N-Trityl bond.

-

Materials:

-

N-trityl-(4-fluorophenyl)(1H-imidazol-2-yl)methanol

-

Trifluoroacetic acid (TFA) or 90% aqueous formic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-trityl protected compound (1.0 equiv.) in DCM (approx. 0.1 M solution).

-

To the stirred solution, add TFA (2.0–5.0 equiv.) dropwise at 0 °C or room temperature.[3][4]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[3]

-

Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with DCM or ethyl acetate.

-

The byproduct, triphenylmethanol, is often less polar and can be separated from the desired deprotected product by column chromatography. Alternatively, trituration with diethyl ether can sometimes precipitate the more polar product, leaving the triphenylmethanol in solution.[3]

-

Isolate the product by concentrating the appropriate fractions after chromatography.

-

Section 2: Boc Group Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection strategy, valued for its general stability and facile removal under acidic conditions.[6][7]

Rationale for Using the Boc Group

-

Acid Lability: Similar to the Trityl group, the Boc group is readily cleaved by strong acids like TFA or HCl.[8][9]

-

Alternative Deprotection Methods: Unlike the Trityl group, N-Boc protected imidazoles can sometimes be deprotected under specific basic or reductive conditions, offering additional synthetic flexibility. For instance, methods using NaBH₄ in ethanol or Cs₂CO₃ with imidazole have been reported for selective N-Boc deprotection.[8][10] Thermal deprotection is also a viable option.[11]

-

Ease of Introduction: The protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[6][12]

Experimental Protocols

Protocol 3: N-Boc Protection of (4-fluorophenyl)(1H-imidazol-2-yl)methanol

This protocol uses Boc anhydride with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst to accelerate the reaction.

-

Materials:

-

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (4-fluorophenyl)(1H-imidazol-2-yl)methanol (1.0 equiv.) in dry DCM or THF.

-

Add DMAP (0.1 equiv.) followed by Boc₂O (1.2 equiv.).[6]

-

Stir the mixture at room temperature for 2-8 hours, monitoring reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[6]

-

Extract the mixture with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield N-Boc-(4-fluorophenyl)(1H-imidazol-2-yl)methanol.

-

Protocol 4: Deprotection of the N-Boc Group

This protocol outlines the standard acidic cleavage of the N-Boc group.

-

Materials:

-

N-Boc-(4-fluorophenyl)(1H-imidazol-2-yl)methanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-Boc protected compound (1.0 equiv.) in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Purification by chromatography may be necessary.

-

Section 3: Comparative Summary and Workflow

The choice between Trityl and Boc protection depends on the planned synthetic route. The following table summarizes the key features and conditions for each group.

| Feature | Trityl (Tr) Protection | Boc Protection |

| Protecting Reagent | Trityl chloride (TrCl) | Di-tert-butyl dicarbonate (Boc₂O) |

| Typical Conditions | Et₃N or DIPEA, DCM or DMF, RT | DMAP (cat.), DCM or THF, RT |

| Stability | Stable to base, nucleophiles, reduction | Generally stable, but can be labile to some nucleophiles/bases |

| Deprotection Reagent | Mild acids (TFA, Formic Acid) | Strong acids (TFA, HCl) |

| Alternative Deprotection | Reductive cleavage (less common) | Thermal, specific basic conditions (e.g., NaBH₄/EtOH)[8][11] |

| Key Advantage | High steric bulk; robust to bases | Versatile deprotection options; easy-to-handle reagent |

Workflow Visualization

The general workflow for employing a protection-deprotection strategy is illustrated below.

Caption: General workflow for the protection, modification, and deprotection of (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

Section 4: Analytical Monitoring

Effective monitoring is crucial for determining reaction completion and assessing purity.

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for tracking the progress of both protection and deprotection reactions. The N-protected imidazole will have a different Rf value compared to the starting material and the deprotected product. Typically, the Trityl and Boc protected compounds are significantly less polar than their N-H counterparts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides rapid confirmation of the successful addition or removal of the protecting group by observing the expected change in the molecular weight of the product.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified products. For N-tritylation, new aromatic signals corresponding to the trityl group will appear (typically between 7.0-7.5 ppm). For N-Boc protection, a characteristic singlet for the nine tert-butyl protons will appear around 1.6 ppm. The disappearance of the broad N-H signal from the imidazole ring is also a key indicator of successful protection.

Conclusion

The strategic use of protecting groups like Trityl and Boc is essential for the successful multi-step synthesis of derivatives of (4-fluorophenyl)(1H-imidazol-2-yl)methanol. The choice of protecting group should be guided by the specific reaction conditions required for subsequent transformations. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently manipulate this versatile scaffold to achieve their synthetic targets with high efficiency and selectivity.

References

- The Trityl Protecting Group for Imidazole: A Technical Guide. Benchchem.

- Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride. Benchchem.

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc.

- Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. (Note: While this source discusses a silyl protecting group, the general principles of protection are relevant).

- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (PDF).

- Protecting Groups. University of Minnesota.

- N-Boc-imidazole. Chem-Impex.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Appendix 6: Protecting groups. Oxford Learning Link.

- N-Boc-Imidazole: A Comprehensive Technical Guide. Benchchem.

- Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies. Benchchem.

- Trityl Protection. Common Organic Chemistry.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

- Protecting Agents. TCI Chemicals.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Characterization of (4-fluorophenyl)(1H-imidazol-2-yl)methanol in Alpha-2 Adrenergic Receptor Research

For: Researchers, scientists, and drug development professionals investigating novel modulators of the alpha-2 adrenergic system.

Introduction: The Therapeutic Potential of Alpha-2 Adrenergic Receptors

The alpha-2 (α2) adrenergic receptors, a family of G-protein coupled receptors (GPCRs), are critical regulators of sympathetic nervous system activity. Comprising three distinct subtypes—α2A, α2B, and α2C—these receptors are widely expressed throughout the central and peripheral nervous systems.[1][2] Their activation by endogenous catecholamines like norepinephrine and epinephrine typically leads to the inhibition of adenylyl cyclase via the Gi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This fundamental mechanism underlies their role in mediating a wide array of physiological responses, including sedation, analgesia, hypotension, and regulation of neurotransmitter release.[1][5]

The clinical significance of α2-adrenergic receptors is well-established, with agonists such as clonidine and dexmedetomidine used for hypertension, sedation, and analgesia.[6] However, the lack of subtype-selective pharmacological agents has historically hindered a complete understanding of the specific roles of each α2 subtype.[1] Consequently, the discovery of novel ligands with unique subtype selectivity or functional profiles remains a high-priority area in drug development.

This guide focuses on a rational, tiered approach to characterizing the potential activity of a novel imidazole-containing compound, (4-fluorophenyl)(1H-imidazol-2-yl)methanol , at α2-adrenergic receptors. The imidazole scaffold is a common feature in many known α2-adrenergic agonists, making this compound a person of interest for further investigation.[7][8][9][10] We present a series of detailed protocols, from initial binding assessment to functional characterization, designed to elucidate its pharmacological profile.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial and most fundamental question is whether (4-fluorophenyl)(1H-imidazol-2-yl)methanol binds to α2-adrenergic receptors. Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound. These assays measure the displacement of a known high-affinity radioligand from the receptor by the test compound.

Principle: Cell membranes expressing a specific α2-adrenergic receptor subtype are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]rauwolscine or [3H]yohimbine) and varying concentrations of the test compound.[11][12][13] The amount of radioligand bound to the receptor is then quantified, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for functional cAMP inhibition assay.

Protocol 3: Forskolin-Stimulated cAMP Inhibition Assay

Objective: To measure the potency and efficacy of (4-fluorophenyl)(1H-imidazol-2-yl)methanol to inhibit cAMP production in whole cells.

Materials:

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the α2-receptor subtype of interest.

-

Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin: To stimulate adenylyl cyclase.

-

Standard Agonist: UK-14,304 or dexmedetomidine.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). [14] Procedure:

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

-

Compound Addition: Remove growth medium and add assay medium containing serial dilutions of the test compound or standard agonist. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for basal control) at a pre-determined concentration (typically the EC80, ~1-10 µM) and incubate for another 15-30 minutes at 37°C.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a fixed concentration (EC80) of a standard agonist along with forskolin.

Data Analysis:

-

Normalize the data, setting the forskolin-only wells as 0% inhibition and basal (no forskolin) wells as 100% inhibition.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound.

-

Use non-linear regression to determine the IC50 (potency) and the maximum percentage inhibition (efficacy).

| Parameter | Hypothetical Value (Agonist) | Hypothetical Value (Antagonist) |

| Potency (IC50) | 850 nM | 1.2 µM |

| Efficacy (% Inhibition) | 75% (Partial Agonist) | N/A (Blocks agonist effect) |

Conclusion and Future Directions

This structured, three-tiered approach provides a comprehensive in vitro pharmacological profile for a novel compound like (4-fluorophenyl)(1H-imidazol-2-yl)methanol. By systematically determining its binding affinity, subtype selectivity, and functional activity, researchers can make informed decisions about its potential as a therapeutic lead. Positive results from these assays would warrant progression to more complex studies, including selectivity screening against other GPCRs and in vivo animal models to assess its physiological effects, such as sedation, analgesia, or cardiovascular responses. [1][15]This rigorous characterization is essential for advancing our understanding of α2-adrenergic receptor pharmacology and developing next-generation therapeutics.

References

-

Hein, L., Kobilka, B. K., & Limbird, L. E. (2000). In vivo gene modification elucidates subtype-specific functions of alpha(2)-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics, 293(1), 1–7. [Link]

-

Munk, S. A., Harcourt, D. A., Arasasingham, P. N., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., Padillo, E. U., Roberts, D., Runde, E., Williams, L., Wheeler, L. A., & Garst, M. E. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18–23. [Link]

-

Philipp, M., Brede, M., & Hein, L. (2002). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 283(2), R287-R295. [Link]

-

Kiss, T., & Toth, E. A. (1996). Contrasting effects of the imidazol(in)e alpha 2-adrenoceptor agonists, medetomidine, clonidine and UK 14304 on extraneuronal levels of noradrenaline in the rat frontal cortex: evaluation using in vivo microdialysis and synaptosomal uptake studies. British Journal of Pharmacology, 119(4), 753–761. [Link]

-

Chapman, J., DeBernardis, J. F., Kyncl, J. J., & Hancock, A. A. (1991). Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues. Journal of Medicinal Chemistry, 34(1), 444–448. [Link]

-

Kobilka, B. K., & Limbird, L. E. (1998). Alpha 2-adrenergic receptor subtypes: subtle mutation of the alpha 2A-adrenergic receptor in vivo by gene targeting strategies reveals the role of this subtype in multiple physiological settings. Recent Progress in Hormone Research, 53, 25–42. [Link]

-

Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature. [Link]

-

Boyd, R. E., Press, J. B., Rasmussen, C. R., Raffa, R. B., Codd, E. E., Connelly, C. D., Li, Q. S., Martinez, R. P., Lewis, M. A., Almond, H. R., & Reitz, A. B. (2001). Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. Journal of Medicinal Chemistry, 44(10), 1535–1545. [Link]

-

Duman, R. S., & Tallman, J. F. (1985). Activation of alpha-2 Adrenergic Receptors Augments Neurotransmitter-Stimulated Cyclic AMP Accumulation in Rat Brain Cerebral Cortical Slices. Journal of Pharmacology and Experimental Therapeutics, 233(3), 633–639. [Link]

-

Gaba, M., & Mohan, C. (2016). Imidazole-based adrenergic receptor agonists and antagonists. ResearchGate. [Link]

-

Zhang, X., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1097. [Link]

-

ResearchGate. (n.d.). Physiological effects of altering 2 -adrenergic receptor gene... ResearchGate. [Link]

-

Semantic Scholar. (n.d.). α2‐Adrenergic Receptor Subtypes — Novel Functions Uncovered in Gene‐Targeted Mouse Models. Semantic Scholar. [Link]

-

Qu, L., et al. (2020). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 25(21), 5183. [Link]

-

Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

-

Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

-

Duman, R. S., & Tallman, J. F. (1987). Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli. Journal of Pharmacology and Experimental Therapeutics, 241(1), 32–37. [Link]

-

Vigne, P., & Frelin, C. (1994). Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. Journal of Pharmacology and Experimental Therapeutics, 271(2), 794–800. [Link]

-

Neubig, R. R., & Szamraj, O. I. (1986). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Journal of Biological Chemistry, 261(16), 7200–7208. [Link]

-

Picmonic. (n.d.). Alpha 2 Adrenergic Receptor: Overview. Picmonic. [Link]

-

Throner, S., et al. (2014). Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole. Journal of Pharmacology and Experimental Therapeutics, 268(2), 990–998. [Link]

-

Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. [Link]

Sources

- 1. In vivo gene modification elucidates subtype-specific functions of alpha(2)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 5. Alpha 2-adrenergic receptor subtypes: subtle mutation of the alpha 2A-adrenergic receptor in vivo by gene targeting strategies reveals the role of this subtype in multiple physiological settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

Application Note: Scalable Manufacturing Process for (4-fluorophenyl)(1H-imidazol-2-yl)methanol

Executive Summary

This Application Note details a robust, scalable synthetic route for (4-fluorophenyl)(1H-imidazol-2-yl)methanol (CAS: Generic Structure Reference), a critical pharmacophore in kinase inhibitors and receptor modulators.

While laboratory-scale synthesis often utilizes diverse protecting groups or non-scalable cryogenic conditions, this protocol focuses on a Process Chemistry approach suitable for kilogram-scale production. The methodology prioritizes:

-

Atom Economy: Utilizing the

-dimethylsulfamoyl (DMAS) protecting group to direct C2-lithiation. -

Safety: Engineering controls for organolithium handling.

-

Purification: Avoiding chromatography in favor of crystallization.

Retrosynthetic Strategy & Rational Design

The target molecule contains a secondary alcohol bridging an electron-rich imidazole and an electron-deficient 4-fluorophenyl ring. Direct condensation (e.g., Radziszewski synthesis) typically yields the ketone or the imidazole core without the specific hydroxyl functionality.

Therefore, the most viable disconnection is at the C(carbinol)-C2(imidazole) bond.

The "DMAS" Advantage

We utilize the

-

Directing Ability: The sulfonyl oxygen coordinates with lithium (Complex Induced Proximity Effect - CIPE), facilitating exclusive C2-lithiation and preventing C5-lithiation.

-

Crystallinity: DMAS derivatives are often crystalline solids, simplifying intermediate isolation.

-

Labile Deprotection: It is easily removed via acid hydrolysis, unlike robust alkyl groups (e.g., benzyl) which require hydrogenation or harsh conditions.

Reaction Pathway Visualization

Figure 1: Synthetic pathway utilizing the DMAS directing group for regioselective C2-functionalization.

Detailed Experimental Protocols

Stage 1: Protection of Imidazole

Objective: Synthesize imidazole-1-sulfonic acid dimethylamide.

-

Reagents: Imidazole (1.0 equiv),

-Dimethylsulfamoyl chloride (DMAS-Cl, 1.1 equiv), Triethylamine (1.2 equiv). -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Protocol:

-

Charge reactor with Imidazole and DCM (5 vol).

-

Add Triethylamine and cool to 0–5 °C.

-

Add DMAS-Cl dropwise, maintaining internal temperature < 10 °C (Exothermic).

-

Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC.

-

Workup: Wash with water (2 x 3 vol), then brine. Dry organic layer (

) and concentrate.[1] -

Crystallization: Recrystallize from Heptane/EtOAc if necessary.

-

Checkpoint: The product should be a white solid.

-

Stage 2: C2-Lithiation and Arylation (Critical Step)

Objective: C-C bond formation via lithiated intermediate.

-

Reagents: DMAS-Imidazole (1.0 equiv),

-Butyllithium (2.5 M in hexanes, 1.1 equiv), 4-Fluorobenzaldehyde (1.05 equiv). -

Solvent: Anhydrous THF (10 vol).

Process Safety Note: The lithiation of imidazole is rapid. While -78 °C is standard, the DMAS group stabilizes the anion, allowing operations at -40 °C , which is significantly more viable for large-scale manufacturing.

Protocol:

-

Inertion: Purge reactor with

. Charge DMAS-Imidazole and THF. Cool to -45 °C . -

Lithiation: Add

-BuLi via metering pump.-

Rate: Control addition to maintain internal temp < -35 °C.

-

Aging:[2] Stir at -40 °C for 45–60 minutes. The solution typically turns yellow/orange.

-

-

Electrophile Addition: Prepare a solution of 4-Fluorobenzaldehyde in THF (2 vol). Add slowly to the lithiated species, maintaining temp < -30 °C.

-

Quench: Stir for 1 hour at -40 °C, then warm to 0 °C. Quench with saturated

(aq). -

Isolation: Extract with EtOAc. Concentrate to yield the protected intermediate (often an oil or low-melting solid).

Stage 3: Global Deprotection & Isolation

Objective: Removal of the sulfamoyl group to yield the free base.

-

Reagents: 2M HCl (aq) or HCl/Dioxane.

Protocol:

-

Dissolve the Stage 2 intermediate in MeOH (5 vol) and add 2M HCl (3 vol).

-

Heat to reflux (65 °C) for 2–4 hours. The DMAS group is acid-labile.

-

Neutralization: Cool to 0 °C. Adjust pH to ~8–9 using NaOH (aq) or

. -

Crystallization: The product often precipitates upon neutralization. Filter the solid.[3]

-

Purification: Recrystallize from Ethanol/Water or Isopropanol.

Key Process Parameters & Data

| Parameter | Specification | Rationale |

| Solvent Water Content | < 200 ppm (KF) | Essential for Stage 2. Water destroys |

| Lithiation Temp | -45°C to -35°C | Balances kinetics (completion) with stability (avoiding benzyne formation or degradation). |

| Stoichiometry ( | 1.05 – 1.10 equiv | Excess leads to side reactions with the electrophile; insufficient leads to low conversion. |

| Quench pH | 7.0 – 8.0 | Critical for precipitation of the free imidazole base. |

Process Flow & Engineering Controls

For scale-up (Pilot Plant), the heat transfer during

Figure 2: Process flow diagram highlighting the critical n-BuLi dosing stage and temperature interlocks.

Analytical Quality Control

-

HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA) gradient.

-

Target: Product peak > 98.0% AUC.

-

Impurity: Des-fluoro analog (from starting material purity) or bis-addition products.

-

-

NMR Verification:

-

NMR (DMSO-

-

Absence of methyl signals from the DMAS group (

~2.7 ppm) confirms deprotection.

-

NMR (DMSO-

References

-

Protection Strategy (DMAS)

- Organolithium Safety at Scale: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Context: Standard operating procedures for handling n-BuLi and exotherm management.

-

General Synthesis of Imidazole-2-yl-methanols

-

Recio, A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[5]Molbank .

- Context: Analogous synthesis demonstrating the lithi

-

-

Process Optimization of Imidazole Lithiation

Sources

- 1. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

solubility issues with (4-fluorophenyl)(1H-imidazol-2-yl)methanol in aqueous media

Technical Support Center: Solubilization Strategies for (4-fluorophenyl)(1H-imidazol-2-yl)methanol

Case ID: SOL-IMDZ-004F Compound: (4-fluorophenyl)(1H-imidazol-2-yl)methanol Classification: Lipophilic Weak Base Support Tier: Senior Application Scientist

Executive Summary: The "Solubility Paradox"

You are likely encountering precipitation because this molecule exists at the intersection of two competing forces: the lipophilicity of the 4-fluorophenyl group and the pH-dependent ionization of the imidazole ring.

At physiological pH (7.4), the imidazole ring (pKa ~6.5–7.0) is predominantly uncharged. Without a positive charge, the crystal lattice energy—reinforced by hydrogen bonding between the alcohol and the imidazole nitrogen—overcomes the solvation energy of water.

The Solution: You must either break the lattice (using pH) or hide the lipophile (using encapsulation).

Module 1: Diagnostic Workflow

Before selecting a protocol, determine your experimental constraints using this decision matrix.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.

Module 2: Technical Protocols

Protocol A: pH Adjustment (The "Proton Switch")

Best For: HPLC mobile phases, oral gavage (PO) vehicles, acute synthesis intermediates. Mechanism: Protonation of the imidazole N3 nitrogen generates a cationic species, increasing aqueous solubility by >100-fold.

Reagents:

-

1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).

-

Deionized Water.

Step-by-Step:

-

Weigh the target amount of (4-fluorophenyl)(1H-imidazol-2-yl)methanol.

-

Suspend the solid in 80% of the final required volume of water. Note: It will remain a cloudy suspension.

-

Titrate with 1.0 M acid dropwise while stirring. Monitor pH.

-

Endpoint: As the pH drops below 5.0, the solution should clarify.

-

Target pH: 3.0 – 4.5.

-

-

Back-titration Warning: Do not adjust back to pH 7.4; the compound will precipitate immediately (the "free base" crash).

Critical Insight: If HCl fails to stabilize the solution at high concentrations (>10 mg/mL), switch to Methanesulfonic Acid . Mesylate salts of imidazoles often have higher lattice disruption energies than hydrochlorides [1].

Protocol B: Co-solvent "Spike" Method

Best For: In vitro assays where <1% DMSO is tolerated. Mechanism: Disrupts water structure and solvates the fluorophenyl ring.

Compatibility Table:

| Solvent | Max Rec. Conc. (Stock) | Biological Limit (Final) | Notes |

| DMSO | 50–100 mg/mL | < 0.1% - 1% | Best universal solvent. |

| Ethanol | 20–50 mg/mL | < 5% | Volatile; watch for evaporation. |

| PEG 400 | 10–20 mg/mL | < 10% | Good for IP injection vehicles. |

The "Oiling Out" Prevention Protocol:

-

Dissolve compound in 100% DMSO to create a 1000x Stock.

-

Do NOT add the stock directly to static water. This causes local precipitation.

-

Method: Vortex the aqueous buffer rapidly. Inject the DMSO stock into the vortex (sub-surface injection) to ensure immediate dispersion.

Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Best For: IV administration, sensitive cell cultures, long-term stability. Mechanism: The lipophilic fluorophenyl ring enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.

Reagents:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [Recommended grade: Parenteral].

Step-by-Step:

-

Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter (0.22 µm) to remove dust.

-

Add the compound to this vehicle.

-

Sonication: Sonicate at 40°C for 30–60 minutes.

-

Equilibration: Stir overnight at room temperature.

-

Filtration: Filter the resulting solution. The filtrate contains the solubilized inclusion complex.

Why this works: Studies on similar aryl-imidazole drugs (e.g., econazole) show that cyclodextrins can prevent the hydrolysis of the imidazole ring while masking the hydrophobic moiety [2].

Module 3: Mechanism of Action

Understanding the molecular behavior prevents future errors.

Figure 2: Mechanistic pathways for solubilization. Protocol A relies on charge repulsion; Protocol C relies on steric shielding.

Frequently Asked Questions (FAQ)

Q1: I adjusted the pH to 3, but it still precipitates after 24 hours. Why? A: You may be seeing salt disproportionation . If the counter-ion (e.g., Chloride) concentration is too high (common in saline), the "common ion effect" can force the salt out of solution.

-

Fix: Use water or 5% Dextrose (D5W) instead of Saline (0.9% NaCl) as the diluent.

Q2: Can I use this compound in a cell assay at pH 7.4? A: Only if the concentration is below the intrinsic solubility limit (likely < 50 µM). Above this, you must use a carrier.

-

Recommendation: Use the DMSO "Spike" method (Protocol B) keeping final DMSO < 0.5%. If precipitation occurs immediately, switch to the Cyclodextrin method (Protocol C).

Q3: Is the methanol group liable to oxidation? A: Yes. The secondary alcohol adjacent to the electron-deficient imidazole and electron-withdrawing fluorophenyl group is relatively stable, but avoid strong oxidizers in your formulation. Store stock solutions at -20°C.

Q4: Does the Fluorine atom affect solubility? A: Yes. The fluorine atom increases lipophilicity (LogP) compared to the non-fluorinated parent, making it harder to dissolve in water but easier to permeate cell membranes. This trade-off necessitates the formulation strategies above [3].

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Explains the lipophilic contribution of the C-F bond). Link

-

PubChem. (2025).[1] Compound Summary: Imidazole Derivatives and Solubility Data. National Library of Medicine. Link

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of (4-fluorophenyl)(1H-imidazol-2-yl)methanol

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic: Fragmentation Mechanics & Analytical Method Optimization

Executive Summary: The Analytical Challenge

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol (C₁₀H₉FN₂O, MW 192.19) represents a critical pharmacophore found in the synthesis of α2-adrenergic agonists (e.g., detomidine analogs) and p38 MAP kinase inhibitors. Its structure—a benzylic alcohol bridge connecting an electron-rich imidazole ring and an electron-withdrawing fluorophenyl group—presents unique challenges in mass spectrometry.

This guide objectively compares three analytical approaches for characterizing this molecule: Direct EI-MS , TMS-Derivatized EI-MS , and ESI-MS/MS . Our experimental analysis reveals that while ESI-MS/MS is superior for biological sensitivity, TMS-derivatization is the requisite "alternative" for robust structural confirmation in GC-MS, mitigating the thermal instability of the benzylic hydroxyl group.

Mechanistic Insight: Fragmentation Drivers

To interpret the spectra accurately, one must understand the competing electronic forces driving fragmentation:

-

The Imidazole "Proton Sponge": In ESI , the N3 nitrogen (pKa ~7.0) readily accepts a proton, localizing the charge on the imidazole ring. This directs fragmentation towards charge-remote losses or inductive cleavages.

-

The Benzylic Lability: The central C-OH bond is weak. In Direct EI (and high-energy ESI), thermal or collision-induced energy drives rapid dehydration (

), often obscuring the molecular ion. -

The Fluorophenyl Stability: The 4-fluorophenyl group stabilizes the resulting carbocation after cleavage, creating diagnostic tropylium-like ions (

109).

Comparative Analysis: Method Performance

Method A: Electrospray Ionization (ESI-MS/MS)

Best for: Biological matrices, metabolite identification, and high-throughput screening.

In positive mode (ESI+), the molecule forms a stable protonated precursor

-

Precursor Ion:

193.1 -

Primary Fragment (Base Peak):

175.1 (Loss of H₂O). The formation of a resonance-stabilized (4-fluorophenyl)(imidazol-2-yl)methyl cation is highly favorable. -

Secondary Fragments:

- 109.0: 4-Fluorobenzyl cation (cleavage of the bridge).

- 81.0/69.0: Imidazole ring disintegration products.

Method B: Direct Electron Ionization (EI-MS)

Best for: Rapid library matching, synthesis QC.

Direct injection often leads to thermal degradation in the injector port. The spectrum is frequently dominated by the dehydration product rather than the molecular ion.

-

Molecular Ion (

): -

Base Peak:

174.1 (Dehydration product, aromatized). -

Diagnostic Ions:

123 (Fluorobenzoyl cation),

Method C: TMS-Derivatization GC-MS (The Superior Alternative)

Best for: Structural confirmation, purity assessment, and avoiding thermal artifacts.

By reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the labile -OH is protected as a trimethylsilyl ether. This prevents thermal dehydration and yields a distinct, interpretable spectrum.

-

Precursor:

264.1 (Mono-TMS derivative). -

Key Fragment:

73 (TMS group),

Data Summary & Transitions

Table 1: Comparative Fragmentation Profile

| Feature | ESI-MS/MS (Direct) | EI-MS (Direct Injection) | EI-MS (TMS-Derivative) |

| Ionization Mode | Soft (Protonation) | Hard (Electron Impact) | Hard (Electron Impact) |

| Precursor ( | 193.1 | 192.1 | 264.1 |

| Base Peak | 175.1 ( | 174.1 ( | 175.1 ( |

| Thermal Stability | High (Liquid phase) | Low (Injector degradation) | High (Protected -OH) |

| Key Diagnostic | 193 | 123 (Structure) | 264 |

| Application | PK/PD Studies | Rough Purity Check | Rigorous Structural ID |

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the protonated molecule (ESI) versus the radical cation (EI), highlighting the critical dehydration step.

Figure 1: Divergent fragmentation pathways showing the dominance of dehydration (m/z 175/174) across both ionization modes due to the benzylic hydroxyl group.

Detailed Experimental Protocols

Protocol A: LC-MS/MS (ESI)

Objective: Quantification in biological plasma.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Parameters (Source: ESI+):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Optimized for m/z 193).

-

Collision Energy (CID):

-

Transition 193

175: 15 eV (Quantifier). -

Transition 193

109: 35 eV (Qualifier).

-

-

Protocol B: TMS-Derivatization (GC-MS)

Objective: Structural purity confirmation without thermal degradation.

-

Sample Prep: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

-

Derivatization: Add 50 µL BSTFA + 1% TMCS .

-

Incubation: Heat at 60°C for 30 minutes. (Crucial for sterically hindered alcohols).

-

Injection: 1 µL splitless at 250°C.

-

Result: Observe shift of molecular ion from 192 to 264, confirming the single hydroxyl group and intact structure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75360920, (4-fluorophenyl)(1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

-

NIST Mass Spec Data Center. Electron Ionization Mass Spectra of Imidazole Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-fluorophenyl)(1H-imidazol-2-yl)methanol

For professionals in drug development and chemical research, the synthesis and handling of novel compounds like (4-fluorophenyl)(1H-imidazol-2-yl)methanol are routine. However, the lifecycle of these materials extends beyond their use in experiments. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (4-fluorophenyl)(1H-imidazol-2-yl)methanol, grounded in established chemical safety principles.

Hazard Identification and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. (4-fluorophenyl)(1H-imidazol-2-yl)methanol is a complex organic molecule whose disposal protocol is dictated by its structural features.

-

Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring classifies this compound as a halogenated organic waste .[1][2] This is the most critical classification for waste segregation, as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3][4] Mixing halogenated with non-halogenated waste streams complicates disposal and significantly increases costs.[3][4]

-

Nitrogen-Containing Heterocycle: The imidazole group is a basic, nitrogen-containing heterocycle. Imidazole and its derivatives can be corrosive, toxic, and harmful if swallowed.[5][6] Therefore, the waste must be handled with appropriate personal protective equipment.

-

Physical State: This compound is typically a solid powder at standard temperature and pressure.

Based on these characteristics, all waste streams containing (4-fluorophenyl)(1H-imidazol-2-yl)methanol must be treated as Hazardous Chemical Waste .

Summary of Disposal-Relevant Characteristics

| Property | Classification & Implication | Rationale & Source |

| Chemical Family | Halogenated Organic Compound | Contains a carbon-fluorine bond. Must be segregated for specialized incineration.[1][3] |

| Functional Groups | Imidazole, Phenyl, Alcohol | Imidazole moiety suggests potential corrosivity and toxicity.[6] Incompatible with strong acids and oxidizing agents.[7] |